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2-Isothiocyanatopyridine,dimer

Cat. No.: B1606168
CAS No.: 54026-17-4
M. Wt: 272.4 g/mol
InChI Key: UJOKWUUEVJNBCX-UHFFFAOYSA-N
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Description

Overview of Isothiocyanates in Chemical Synthesis

Isothiocyanates (ITCs) are a class of organosulfur compounds defined by the functional group -N=C=S. mdpi.com This group's electrophilic carbon atom is highly susceptible to attack by nucleophiles, making ITCs versatile building blocks in organic synthesis. mdpi.comnih.gov They readily react with amines, alcohols, and thiols to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. smolecule.com This reactivity is harnessed to construct a wide variety of molecules, including complex nitrogen- and sulfur-containing heterocycles.

The synthesis of isothiocyanates has been a subject of extensive research for over a century. thieme-connect.com A common and widely used method involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent to yield the isothiocyanate. thieme-connect.comchemrxiv.org Beyond their role as synthetic intermediates, many isothiocyanates exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, which drives ongoing research into their synthesis and applications. mdpi.comsmolecule.comchemrxiv.orgvulcanchem.comnih.gov

Specific Context of Pyridyl Isothiocyanates

Pyridyl isothiocyanates are heterocyclic compounds that merge the structural features of a pyridine (B92270) ring with the reactive isothiocyanate group. 2-Isothiocyanatopyridine (B1604750), with the molecular formula C₆H₄N₂S, is a key example, serving as a precursor in the synthesis of various heterocyclic systems. nih.govguidechem.com The position of the -N=C=S group on the pyridine ring influences the electronic properties and reactivity of the molecule.

The synthesis of pyridyl isothiocyanates can be more challenging than that of their aryl counterparts. nih.gov However, efficient one-pot methods have been developed, starting from the corresponding aminopyridines. nih.govmdpi.com A notable characteristic of certain pyridyl isothiocyanates, particularly 2-isothiocyanatopyridine, is their tendency to undergo dimerization. mdpi.comresearchgate.net For instance, the isothiocyanate derived from 2-aminopyridine (B139424) is often isolated as its dimer. mdpi.com This propensity for dimerization is a key feature that distinguishes it from many other isothiocyanates.

Concept of Dimerization in Organic Systems

Dimerization is a fundamental process in chemistry where two identical molecules, or monomers, bind together to form a single, larger entity known as a dimer. This association can be driven by a variety of forces, leading to structures linked by either non-covalent interactions or robust covalent bonds.

Non-covalent interactions are crucial forces that govern molecular recognition, self-assembly, and the structure of biological macromolecules. nih.govpurdue.edu These interactions, while weaker than covalent bonds, collectively play a significant role in the formation of dimeric and larger supramolecular architectures. researchgate.net In the context of aromatic systems like pyridine, several types of non-covalent interactions are pertinent.

Studies on pyridine dimers reveal a complex interplay of forces. nih.gov Key non-covalent interactions include:

π-π Stacking Interactions: These occur between the electron clouds of aromatic rings. nih.gov

Hydrogen Bonds: In pyridine systems, C-H···N hydrogen bonds can form. nih.gov

Electrostatic Forces: The presence of the heteroatom (nitrogen) introduces a dipole moment, leading to significant electrostatic interactions. nih.govpurdue.edu

Dispersion Forces (London Forces): These are attractive forces arising from temporary fluctuations in electron density and are a component of van der Waals forces. purdue.edu

Lone pair-π Interactions: The nitrogen lone pair can interact with the π-system of an adjacent ring. researchgate.net

The stability and geometry of a non-covalently bound pyridine dimer are determined by the balance of these competing attractive and repulsive forces. nih.govpurdue.edu

Interaction TypeDescription
π-π Stacking Attraction between the electron clouds of parallel aromatic rings. nih.gov
Hydrogen Bonding Formation of a bond between a hydrogen atom and an electronegative atom, such as C-H···N. nih.gov
Electrostatic Interactions due to the permanent dipole moments created by the nitrogen heteroatom. nih.govpurdue.edu
Dispersion Weak attractive forces arising from temporary, induced dipoles in molecules. purdue.edu
Lone pair-π Interaction between the non-bonding electron pair of a heteroatom and a π-system. researchgate.net

Covalent Dimerization Mechanisms

Covalent dimerization involves the formation of new chemical bonds between two monomer units, resulting in a more stable, single molecule. This process is distinct from non-covalent association and often requires specific reactive functional groups within the monomer.

In the case of 2-isothiocyanatopyridine, the compound undergoes a covalent dimerization. The resulting dimer is not a simple adduct but a new, more complex heterocyclic structure. nih.govacs.org Spectroscopic and analytical data have confirmed the structure of the 2-isothiocyanatopyridine dimer to be 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] mdpi.comnih.govCurrent time information in Bangalore, IN.triazine-2,4(3H)-dithione. nih.gov This structure indicates that the dimerization proceeds through a cycloaddition pathway, where the isothiocyanate group of one molecule reacts with the pyridine nitrogen and the isothiocyanate group of a second molecule. This type of reaction highlights the high reactivity of heterocumulenes like isothiocyanates, especially when they are part of a heterocyclic system. thieme-connect.de

Historical Perspective on 2-Isothiocyanatopyridine and Its Dimerization

The investigation into 2-isothiocyanatopyridine and its dimer has a notable history. Early attempts to synthesize the monomer yielded a product with unexpected properties. acs.org In 1959, a study re-examining an earlier synthesis procedure reported the isolation of a brick-red solid, which was initially presumed to be the monomer. acs.org However, its color and melting point were anomalous for a typical isothiocyanate. acs.org

Subsequent molecular weight determination revealed that the substance was, in fact, a dimer. acs.org Crucial evidence came from infrared spectroscopy. A freshly prepared solution of the red solid in chloroform (B151607) showed no characteristic isothiocyanate absorption band (~2100 cm⁻¹ or 5 µ). acs.org However, upon refluxing the solution, it turned straw-colored, and a very intense absorption peak appeared at 4.96 µ, indicative of the formation of the monomer. acs.org This physical evidence demonstrated that the isolated solid is a dimer that dissociates back to the monomer in solution, particularly when heated. mdpi.comacs.org This reversible dimerization, where a stable, isolable covalent dimer can regenerate the reactive monomer under certain conditions, is a key feature of the chemistry of 2-isothiocyanatopyridine. The dimer is assigned the CAS number 54026-17-4. guidechem.comalfa-chemistry.com

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceMelting Point (°C)
2-Isothiocyanatopyridine52648-45-0C₆H₄N₂S136.17(Exists in equilibrium with dimer)Not isolated as stable solid at room temp.
2-Isothiocyanatopyridine, dimer54026-17-4C₁₂H₈N₄S₂272.34Brick-red solid nih.govmdpi.comacs.org110.2-111.1 nih.govmdpi.com / 119-120 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N4S2 B1606168 2-Isothiocyanatopyridine,dimer CAS No. 54026-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4S2/c17-11-14-10-6-2-4-8-15(10)12(18)16(11)9-5-1-3-7-13-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKWUUEVJNBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=S)N=C3C=CC=CN3C2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968858
Record name 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
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Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54026-17-4
Record name NSC155040
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Record name 3-(Pyridin-2-yl)-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dithione
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Record name 3-(2-Pyridinyl)-2H-pyrido(1,2-a)-1,3,5-tiazine-2,4-(3H)-dithione
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Synthetic Methodologies for 2 Isothiocyanatopyridine and Its Dimer

Monomer Synthesis Strategies for 2-Isothiocyanatopyridine (B1604750)

The conversion of aminopyridines to their corresponding isothiocyanates is primarily achieved through two main approaches: reactions involving thiophosgene or its derivatives, and a two-step method centered on the decomposition of dithiocarbamate (B8719985) salts. mdpi.com

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base stands as a signature reaction for isothiocyanate synthesis. nih.gov This method is one of the most well-known for converting substituted aminopyridines into the corresponding isothiocyanate. mdpi.com The process involves treating the amine, such as 2-aminopyridine (B139424), with thiophosgene in a biphasic system of a solvent like dichloromethane and aqueous sodium bicarbonate. rsc.org Despite its effectiveness, the high toxicity and incompatibility of thiophosgene with many functional groups significantly limit its general application, prompting the development of safer alternatives. mdpi.commoltuslab.com

More recently, efficient one-pot preparations of pyridyl isothiocyanates from their corresponding amines have been developed, offering a practical and effective alternative to older methods. mdpi.com This approach typically involves the in situ generation of a dithiocarbamate salt, which is then desulfurized to yield the target isothiocyanate. mdpi.comnih.gov

The cornerstone of modern one-pot syntheses is the formation of an N-pyridyldithiocarbamate salt intermediate. mdpi.com This salt is generated by treating the starting amine with carbon disulfide (CS₂) and a suitable base. mdpi.comnih.gov While various reagents have been developed to promote the decomposition of these salts, the crucial initial step of forming the dithiocarbamate was often overlooked in earlier research. mdpi.com The conditions for producing these salts are relatively consistent, involving the mixture of an amine, a base, and carbon disulfide. nih.gov

A significant advancement in this field is the use of aqueous iron(III) chloride (FeCl₃·6H₂O) for the desulfurization step. mdpi.com This method involves the iron-mediated decomposition of the dithiocarbamate salt that is generated in situ. mdpi.com Iron(III) chloride is an advantageous reagent as it is inexpensive, readily available, and stable in air, offering a practical alternative to more toxic heavy metal reagents. mdpi.comias.ac.in This protocol has proven to be highly efficient and simple for constructing isothiocyanates from their respective amines under moderate reaction conditions, yielding the final products in good to excellent yields. mdpi.comdntb.gov.ua

The success of the one-pot synthesis, particularly for less nucleophilic pyridyl amines, is highly dependent on the reaction conditions. mdpi.com The choice of both solvent and base is of decisive importance for the efficient formation of the dithiocarbamate intermediate. mdpi.com

For highly electron-deficient pyridyl amines, where dithiocarbamate generation is difficult, optimization strategies such as increasing the reaction temperature have been explored. mdpi.com Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium hydride (NaH) have been successfully employed to facilitate the reaction. mdpi.com The following table, adapted from research on the synthesis of the structurally related 2-chloro-5-isothiocyanatopyridine, illustrates the profound impact of solvent and base selection on the reaction yield. mdpi.com

EntrySolventBasepKa of Conjugate AcidYield (%)
1CH₂Cl₂Et₃N10.7540
2CH₂Cl₂DABCO8.865
3CH₂Cl₂Pyridine (B92270)5.2325
4CH₂Cl₂2,6-Lutidine6.6530
5TolueneDABCO8.860
6THFDABCO8.870
7CH₃CNDABCO8.875
8DMFDABCO8.885
9DMFEt₃N10.7555

Data adapted from the optimization study on 2-chloro-5-isothiocyanatopyridine. Reaction conditions involved the amine, CS₂ (3 equiv), base (2 equiv) at room temperature, followed by FeCl₃·6H₂O (2 equiv). mdpi.com

Alternative Preparative Routes

The synthesis of 2-isothiocyanatopyridine, and pyridyl isothiocyanates in general, has moved beyond traditional methods that often utilize hazardous reagents like thiophosgene. Modern alternative routes focus on one-pot procedures starting from readily available primary amines, offering improved safety and efficiency.

A prevalent alternative methodology involves the in situ generation of a dithiocarbamate salt, which is subsequently desulfurized to yield the isothiocyanate. This process begins with the reaction of a primary amine (e.g., 2-aminopyridine) with carbon disulfide (CS₂) in the presence of a base. The choice of base and solvent is critical for the successful formation of the dithiocarbamate intermediate, particularly for electron-deficient amines like aminopyridines. Following the formation of the salt, a desulfurizing agent is introduced to complete the conversion to the isothiocyanate.

Several effective desulfurization reagents have been identified for this purpose. A one-pot process utilizing aqueous iron(III) chloride (FeCl₃·6H₂O) has been developed for a wide range of pyridyl isothiocyanates. semanticscholar.orgnih.gov In this method, the dithiocarbamate salt is generated from the corresponding amine and CS₂ with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent such as tetrahydrofuran (THF). nih.govmdpi.com The subsequent addition of aqueous FeCl₃ efficiently produces the desired isothiocyanate. semanticscholar.orgnih.gov Other reagents, such as tosyl chloride, have also been employed successfully for the decomposition of in situ generated dithiocarbamate salts, providing good yields of various alkyl and aryl isothiocyanates.

The reaction conditions for these alternative routes are generally mild, often proceeding at room temperature, which makes them highly adaptable and practical for laboratory-scale synthesis.

Table 1: Comparison of Alternative Desulfurization Reagents for Isothiocyanate Synthesis

Desulfurization Reagent Typical Starting Materials Common Base Key Advantages
Iron(III) Chloride (FeCl₃) Primary Amines, CS₂ DABCO, NaH Works well for pyridyl ITCs, one-pot process
Tosyl Chloride (TsCl) Primary Amines, CS₂ Triethylamine Facile, good yields for various ITCs
Cyanuric Chloride (TCT) Primary Amines, CS₂ K₂CO₃ Effective under aqueous conditions, suitable for scale-up

Dimerization Pathways of 2-Isothiocyanatopyridine

Spontaneous Dimerization Phenomena

2-Isothiocyanatopyridine exhibits a strong tendency to undergo spontaneous dimerization. In synthetic procedures aimed at producing the monomer, the dimer is often isolated as the primary product. nih.govmdpi.com For instance, during the one-pot synthesis from 2-aminopyridine, the corresponding isothiocyanate is obtained as its dimeric form. mdpi.com This suggests that the monomer is highly reactive and readily converts to the more stable dimeric structure under ambient or reaction workup conditions.

The isolated dimer of 2-isothiocyanatopyridine is a stable, brick-red solid with a defined melting point of 110.2–111.1 °C. mdpi.com Its structure has been unequivocally confirmed through spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS), as 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] semanticscholar.orgacs.orgrsc.orgtriazine-2,4(3H)-dithione. semanticscholar.orgmdpi.com

Table 2: Characterization Data for 2-Isothiocyanatopyridine Dimer

Property Value Source
Appearance Brick-red solid mdpi.com
Melting Point 110.2–111.1 °C mdpi.com
¹³C-NMR (CDCl₃) δ (ppm) 179.17 (C=S), 172.26 (C=S), 155.36, 150.34, 146.68, 142.16, 139.03, 132.75, 125.03, 124.14, 123.48, 115.62 mdpi.com

| HRMS (ESI) m/z [M+H]⁺ | Calculated: 273.0269; Found: 273.0272 | mdpi.com |

Influence of Reaction Environment on Dimer Formation

The equilibrium between the 2-isothiocyanatopyridine monomer and its dimer is significantly influenced by the reaction environment, particularly temperature. The dimer is readily formed at room temperature during synthesis and isolation. nih.govmdpi.com Conversely, the application of heat can shift the equilibrium back toward the monomer. nih.govmdpi.com

Dimerization Mechanisms (e.g., [2+2] cycloaddition, nucleophilic addition)

The structure of the 2-isothiocyanatopyridine dimer, 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] semanticscholar.orgacs.orgrsc.orgtriazine-2,4(3H)-dithione, indicates a dimerization mechanism that is more complex than a simple [2+2] cycloaddition across the C=S bonds. mdpi.com The formation of the triazine-dithione heterocyclic system involves the combination of two monomer units in a specific orientation.

A plausible mechanism involves an intermolecular nucleophilic cycloaddition pathway. The reaction is likely initiated by the nucleophilic attack of the pyridine ring nitrogen atom of one 2-isothiocyanatopyridine molecule onto the electrophilic central carbon atom of the isothiocyanate group (-N=C=S) of a second molecule. This initial attack would form a zwitterionic intermediate. Subsequent intramolecular rearrangement and cyclization, involving the nitrogen of the second isothiocyanate group and a carbon atom of the first pyridine ring, would lead to the formation of the stable, fused six-membered triazine ring system that constitutes the core of the dimer. This type of pathway accounts for the specific connectivity observed in the final dimeric product.

Control and Modulation of Monomer-Dimer Equilibrium

Thermal Dissociation of the Dimer to Monomer

The dimerization of 2-isothiocyanatopyridine is a reversible process, and the monomer-dimer equilibrium can be effectively controlled by temperature. The dimer, while stable at room temperature, undergoes thermal dissociation to regenerate the monomeric 2-isothiocyanatopyridine when heated. It has been observed that the dimer slowly dissociates back to the monomer in hot organic solvents. nih.govmdpi.com

This thermal lability is a key feature for synthetic applications where the monomeric form is the desired reactant. By preparing and storing the compound as the more stable dimer, the highly reactive monomer can be generated in situ simply by heating the reaction mixture. This strategy prevents unwanted side reactions or degradation of the monomer during storage and allows for its controlled release when needed for subsequent chemical transformations, such as cycloaddition reactions. semanticscholar.org The ability to modulate the equilibrium through temperature provides a practical handle for utilizing this versatile chemical intermediate.

Lack of Specific Research Data on Solvent Effects on 2-Isothiocyanatopyridine Dimer Stability

The dimer of 2-isothiocyanatopyridine, formally named 3-(Pyridin-2-yl)-2H-pyrido[1,2-a] mdpi.comnih.govmdpi.comtriazine-2,4(3H)-dithione, is known to dissociate into its monomeric form, 2-isothiocyanatopyridine, particularly in hot organic solvents mdpi.com. This qualitative observation indicates that the stability of the dimer is influenced by both temperature and the nature of the solvent. However, the available scientific literature does not provide specific data, such as equilibrium constants, dissociation rates, or half-lives, across a range of different organic solvents.

Research into the stability of isothiocyanates in general often focuses on their degradation in aqueous media or their reactions with other nucleophiles, which is distinct from the monomer-dimer equilibrium that is central to the stability of the 2-isothiocyanatopyridine dimer. Without dedicated studies on this specific compound and its dimerization process in various solvent environments, a detailed and data-driven analysis of solvent effects on its stability cannot be provided at this time.

Therefore, the creation of a data table and a detailed discussion of research findings as requested in the instructions is not possible based on the currently accessible information. Further experimental research would be required to generate the specific data needed to thoroughly address the solvent effects on the stability of the 2-isothiocyanatopyridine dimer.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Isothiocyanatopyridine,dimer

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. The most significant evidence for the dimerization of 2-isothiocyanatopyridine (B1604750) is the disappearance of the strong, characteristic asymmetric stretching vibration of the isothiocyanate group and the appearance of new bands corresponding to the newly formed diazetidine-dithione ring.

The IR and Raman spectra of the dimer would lack the intense absorption band typically found between 2000 and 2140 cm⁻¹, which is characteristic of the -N=C=S group in the monomer. Instead, new bands associated with the C=S (thione) and the central four-membered ring vibrations are expected. The pyridine (B92270) ring vibrations, while shifted due to the new electronic environment, would remain.

A plausible assignment of the key vibrational bands for the 2-isothiocyanatopyridine dimer is presented below.

Interactive Data Table: Predicted Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman) Assignment
3100-3000 Medium Medium Aromatic C-H stretching (pyridine ring)
1610-1580 Strong Strong C=C / C=N stretching (pyridine ring)
1480-1430 Strong Medium Pyridine ring skeletal vibrations
1250-1050 Strong Weak C=S stretching (thione group)
900-800 Medium Strong Diazetidine ring breathing/skeletal modes

Note: These are predicted values based on known frequencies for similar functional groups. The absence of the ~2100 cm⁻¹ isothiocyanate band is the most definitive indicator of dimerization.

Subtle shifts in the vibrational frequencies of the pyridine ring can provide insight into the conformational arrangement of the two pyridine substituents relative to the central diazetidine ring. The planarity and symmetry of the dimer would influence which vibrational modes are active in IR versus Raman spectroscopy. For a centrosymmetric conformation, the rule of mutual exclusion would apply, meaning vibrations that are IR active would be Raman inactive, and vice versa. However, steric hindrance between the pyridine rings likely forces a non-planar, V-shaped conformation, resulting in many bands being active in both IR and Raman spectra.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is arguably the most powerful tool for the complete structural determination of the 2-isothiocyanatopyridine dimer, providing unambiguous evidence of the covalent linkage and the specific isomeric form.

One-dimensional ¹H and ¹³C NMR spectra confirm the presence of the pyridyl groups and the formation of the new central ring structure.

¹H NMR: The proton spectrum would show four distinct signals corresponding to the protons on the 2-substituted pyridine ring. The chemical shifts would be altered compared to the monomer due to the change in the substituent's electronic properties. The signals would exhibit characteristic splitting patterns (e.g., doublet, triplet of doublets) arising from spin-spin coupling between adjacent protons.

¹³C NMR: The carbon spectrum provides definitive proof of dimerization. The signal for the isothiocyanate carbon (typically found around 130-140 ppm) would be absent. glaserchemgroup.com In its place, a new downfield signal corresponding to the thione carbon (C=S) of the diazetidine ring would be expected to appear in the range of 190-220 ppm. The signals for the five distinct carbons of the pyridine ring would also be present, with their chemical shifts reflecting the new attachment to the diazetidine ring nitrogen.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Nucleus Predicted δ (ppm) Multiplicity Assignment
¹H 8.5 - 8.3 d H6 (proton α to ring N)
¹H 7.8 - 7.6 td H4 (proton γ to ring N)
¹H 7.4 - 7.2 d H3 (proton α to substituent)
¹H 7.1 - 6.9 t H5 (proton β to ring N)
¹³C 205 - 195 - C=S (Thione)
¹³C 155 - 150 - C2 (Pyridine, attached to N)
¹³C 150 - 148 - C6 (Pyridine)
¹³C 140 - 137 - C4 (Pyridine)
¹³C 125 - 122 - C5 (Pyridine)

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond correlations.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity of protons on the pyridine ring. Cross-peaks would be observed between H3-H4, H4-H5, and H5-H6, confirming the spin system of the pyridyl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons (C3, C4, C5, C6) of the pyridine ring.

A correlation between the H3 proton of the pyridine ring and the C2 carbon of the same ring.

A critical correlation from the H3 proton to the thione carbon (C=S) of the central ring, establishing the connectivity between the pyridine ring and the dimer core.

Correlations from the H6 proton to the C2 carbon of the pyridine ring.

Mass Spectrometry for Dimer Stoichiometry and Fragmentation Pathways

Mass spectrometry (MS) confirms the molecular weight of the dimer and provides structural information through analysis of its fragmentation patterns.

The molecular ion peak [M]⁺• for the dimer (C₁₂H₈N₄S₂) would be expected at a mass-to-charge ratio (m/z) of approximately 272, which is double the molecular weight of the 2-isothiocyanatopyridine monomer (C₆H₄N₂S, MW ≈ 136). The observation of this peak provides direct evidence of the dimer's stoichiometry.

Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would undergo characteristic fragmentation. The most prominent fragmentation pathway would likely be a retro-[2+2] cycloaddition, cleaving the central four-membered ring to yield two monomer radical cations at m/z 136. wikipedia.org This symmetrical cleavage is a strong indicator of the dimeric structure. Other plausible fragmentation pathways involve the loss of sulfur atoms or cleavage of the pyridine rings.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Ion Formula Pathway
272 Molecular Ion [C₁₂H₈N₄S₂]⁺• -
240 [M - S]⁺• [C₁₂H₈N₄S]⁺• Loss of a sulfur atom
136 Monomer Ion [C₆H₄N₂S]⁺• Retro [2+2] cycloaddition
104 [C₅H₄N-N=C]⁺• [C₆H₄N₂]⁺• Loss of S from monomer ion

This comprehensive spectroscopic analysis provides a detailed and coherent picture, confirming the formation and specific structure of the 2-isothiocyanatopyridine dimer.

Theoretical and Computational Investigations of 2 Isothiocyanatopyridine, Dimer

Prediction of Spectroscopic Properties from First Principles

First-principles calculations serve as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that can aid in experimental characterization. arxiv.orgarxiv.org For the hypothetical 2-isothiocyanatopyridine dimer, Density Functional Theory (DFT) would be a suitable method to predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are crucial for identifying the molecule and understanding its vibrational and electronic structure.

Infrared (IR) and Raman Spectroscopy:

Vibrational frequency calculations are fundamental in predicting IR and Raman spectra. nih.govcdnsciencepub.com These calculations would typically be performed using a method like B3LYP with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost. The calculations would yield the vibrational modes, their frequencies, and their corresponding IR intensities and Raman activities.

Key vibrational modes predicted for the 2-isothiocyanatopyridine dimer would include:

N=C=S Asymmetric Stretch: This is a characteristic and intense absorption for isothiocyanates, typically appearing in the 2000-2100 cm⁻¹ region. Dimerization might cause a slight shift in this frequency compared to the monomer due to intermolecular interactions.

Pyridine (B92270) Ring Vibrations: These include C-H stretching, C=C and C=N stretching, and ring breathing modes, which are expected in the 1400-1600 cm⁻¹ range.

C-N Stretch and N=C=S Bending Modes: These would appear at lower frequencies and provide further fingerprint information for the molecule.

The predicted vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 1: Hypothetical Predicted Vibrational Frequencies for 2-Isothiocyanatopyridine, dimer This table is for illustrative purposes only and is not based on experimental data.

Vibrational Mode Predicted Frequency (cm⁻¹) (Unscaled) Predicted Frequency (cm⁻¹) (Scaled) Predicted IR Intensity (km/mol)
N=C=S Asymmetric Stretch 2150 2064 High
Pyridine Ring C=N Stretch 1610 1546 Medium
Pyridine Ring C=C Stretch 1585 1522 Medium-High
C-H Aromatic Stretch 3080 2957 Low
N=C=S Symmetric Stretch 1355 1301 Low

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of computational chemistry. nih.govaps.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Calculations would be performed on the optimized geometry of the dimer to determine the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For the 2-isothiocyanatopyridine dimer, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring. The formation of the dimer is expected to cause shifts in the NMR signals compared to the monomer, particularly for the atoms involved in or near the dimerization interface. These shifts can provide valuable information about the geometry and electronic environment of the dimer.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 2-Isothiocyanatopyridine, dimer This table is for illustrative purposes only and is not based on experimental data.

Carbon Atom Predicted Chemical Shift (ppm) (vs. TMS)
C (Isothiocyanate) 135.2
C2 (Pyridine) 152.8
C3 (Pyridine) 124.5
C4 (Pyridine) 138.1
C5 (Pyridine) 121.9
C6 (Pyridine) 149.6

Structure-Reactivity Relationships Derived from Computational Models

Computational models can provide significant insights into the relationship between the structure of a molecule and its reactivity. mdpi.comnih.gov For the 2-isothiocyanatopyridine dimer, these models can elucidate the nature of the intermolecular interactions that hold the dimer together and predict its reactive behavior.

Intermolecular Interactions:

The stability of the dimer is governed by non-covalent interactions. Computational analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis, can be used to characterize these interactions. mdpi.com For a dimer of 2-isothiocyanatopyridine, potential interactions could include π-π stacking between the pyridine rings and dipole-dipole interactions involving the polar isothiocyanate groups. researchgate.net

The binding energy of the dimer can be calculated to quantify the strength of these interactions. This is typically done by subtracting the energies of two isolated monomer units from the energy of the optimized dimer, with corrections for basis set superposition error (BSSE).

Table 3: Hypothetical Calculated Intermolecular Interaction Energies for 2-Isothiocyanatopyridine, dimer This table is for illustrative purposes only and is not based on experimental data.

Interaction Type Calculated Binding Energy (kcal/mol)
π-π Stacking -4.5
Dipole-Dipole -2.1
Total Binding Energy (BSSE corrected) -6.6

Reactivity Descriptors:

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their spatial distribution can predict the most likely sites for electrophilic and nucleophilic attack.

HOMO: The HOMO is likely to be localized on the pyridine ring and the sulfur atom of the isothiocyanate group, indicating these are the primary sites for electrophilic attack.

LUMO: The LUMO is expected to be distributed over the N=C=S group and the pyridine ring, suggesting these areas are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of the molecule. A smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be used to visualize the electron density distribution and predict sites of interaction. mdpi.com

Table 4: Hypothetical Calculated Reactivity Descriptors for 2-Isothiocyanatopyridine, dimer This table is for illustrative purposes only and is not based on experimental data.

Descriptor Calculated Value (eV)
HOMO Energy -6.8
LUMO Energy -1.5
HOMO-LUMO Gap 5.3

These computational models, while hypothetical in this context, demonstrate the powerful predictive capabilities of modern theoretical chemistry in elucidating the properties and reactivity of complex molecules like the 2-isothiocyanatopyridine dimer.

Reactivity and Chemical Transformations of 2 Isothiocyanatopyridine,dimer and Its Monomer

Reactions Involving the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. It also possesses cumulative double bonds that can participate in cycloaddition reactions.

Nucleophilic addition is the most common reaction pathway for isothiocyanates. The central carbon atom of the -N=C=S group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols.

Reaction with Amines: Primary and secondary amines react with 2-isothiocyanatopyridine (B1604750) to form the corresponding N,N'-disubstituted thiourea (B124793) derivatives. The reaction proceeds via the attack of the nucleophilic amine on the central carbon of the isothiocyanate, followed by proton transfer. This reaction is a cornerstone in the synthesis of thioureas and is often high-yielding mdpi.com. For example, the reaction of acyl isothiocyanates with various heterocyclic amines, including substituted 2-aminopyridines, proceeds efficiently to give N-acyl thiourea derivatives mdpi.com.

Reaction with Alcohols: In the presence of a base or under thermal conditions, alcohols can add to the isothiocyanate group to yield thiocarbamates. This reaction is generally less facile than the reaction with amines due to the lower nucleophilicity of alcohols.

Reaction with Thiols: Thiols are excellent nucleophiles for isothiocyanates, reacting to form dithiocarbamate (B8719985) derivatives. The reaction is typically rapid and efficient. The selectivity of isothiocyanates towards amines versus thiols can be pH-dependent; under slightly acidic to neutral conditions (pH 6-8), reaction with thiols to form a dithiocarbamate can be favored, whereas more alkaline conditions (pH 9-11) favor reaction with amines to yield a thiourea researchgate.net.

The following table summarizes the products of nucleophilic addition to 2-isothiocyanatopyridine.

NucleophileProduct ClassGeneral StructureSpecific Example (Reactant)Yield (%)Reference
Primary/Secondary Amine (R¹R²NH)ThioureaPy-NH-C(=S)-NR¹R²2-Aminopyridine (B139424)56 mdpi.com
5-Chloro-2-aminopyridine73 mdpi.com
6-Methyl-2-aminopyridine68 mdpi.com
Alcohol (R-OH)ThiocarbamatePy-NH-C(=S)-ORNot specifiedN/A kiku.dk
Thiol (R-SH)DithiocarbamatePy-NH-C(=S)-SRNot specifiedN/A researchgate.net

Py denotes the pyridin-2-yl group.

The C=N and C=S double bonds of the isothiocyanate group can participate in pericyclic cycloaddition reactions, providing routes to various heterocyclic systems.

[3+2] Cycloaddition: 2-Isothiocyanatopyridine can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, nitropyridyl isocyanates, such as 5-nitropyridin-2-yl isocyanate, readily undergo [3+2] cycloaddition reactions nih.gov. In a specific example, 2-pyridyl isothiocyanate undergoes a complex cycloaddition-elimination reaction with 4-methyl-5-phenylimino-Δ2-1,2,3,4-thiatriazoline, which involves multiple rearrangements nih.govdntb.gov.ua.

[2+2] Cycloaddition: While theoretically possible for the isothiocyanate group to undergo [2+2] cycloadditions with reactive species like ketenes or electron-rich alkenes, specific examples involving 2-isothiocyanatopyridine are not extensively documented in the literature.

The electrochemical behavior of 2-isothiocyanatopyridine is not widely reported. However, based on the functional groups present, potential electrochemical transformations can be predicted. The isothiocyanate group can be susceptible to reduction. Furthermore, the pyridine (B92270) ring itself can undergo electrochemical reduction mdpi.com. The electrochemical synthesis of isothiocyanates from primary amines often involves the oxidation of an in situ-formed dithiocarbamate salt, indicating that the sulfur-containing moiety is redox-active organic-chemistry.org. Direct cyclic voltammetry studies on 2-isothiocyanatopyridine would be necessary to fully elucidate its redox potentials and electrochemical reaction pathways.

Reactions Involving the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (EAS) on a pyridine ring is significantly more difficult than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a positively charged pyridinium (B92312) ion which is even more strongly deactivated.

In 2-isothiocyanatopyridine, the isothiocyanate group is also electron-withdrawing, further deactivating the ring. Consequently, electrophilic aromatic substitution on 2-isothiocyanatopyridine is highly disfavored and would require exceptionally harsh reaction conditions, under which decomposition is likely. Reactions of this type are not commonly reported for this compound.

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. For an SNAr reaction to occur, a suitable leaving group must be present at one of these activated positions.

The isothiocyanate group (-NCS) is generally not considered a good leaving group for classical SNAr reactions, unlike halides (F, Cl, Br, I) or a nitro group (-NO2) nih.gov. Direct displacement of the 2-isothiocyanato group by a nucleophile is therefore not a typical reaction pathway. Theoretical studies have considered the isothiocyanate as a leaving group from a tetrahedral intermediate in other types of substitution reactions, but not in a direct SNAr context on the pyridine ring rsc.orgresearchgate.net.

If 2-isothiocyanatopyridine were to have another good leaving group, such as a chlorine atom at the 4- or 6-position, nucleophilic aromatic substitution would be expected to occur preferentially at that site, leaving the isothiocyanate group intact. An example of an intramolecular nucleophilic substitution on a related pyridothiadiazine system proceeds via attack at the 4-position of the pyridine ring with the elimination of H₂S nih.gov.

Metalation and Lithiation Reactions

Direct metalation or lithiation of the pyridine ring of 2-isothiocyanatopyridine is a challenging transformation due to the high reactivity of the isothiocyanate functional group. Organometallic reagents, such as organolithiums (e.g., n-butyllithium) and Grignard reagents, are potent nucleophiles and strong bases. wikipedia.org Their primary mode of reaction with isothiocyanates is the nucleophilic addition to the electrophilic carbon atom of the -N=C=S group. rsc.orgacs.org

This reaction leads to the formation of a lithium or magnesium salt of a thioamide intermediate. Subsequent aqueous workup would then protonate this intermediate to yield the corresponding N-pyridyl-thioamide. The general reaction is depicted below:

Reaction of 2-Isothiocyanatopyridine with Organolithium Reagents

Where Py represents the pyridin-2-yl group and R is an alkyl or aryl group from the organolithium reagent.

Due to this rapid addition reaction, any attempt at deprotonating the pyridine ring would likely fail, as the organometallic reagent would be consumed by the isothiocyanate functionality before it could act as a base to abstract a proton from the aromatic ring. Achieving ring metalation would likely necessitate a protection strategy for the isothiocyanate group, a synthetic route that has not been extensively explored.

Synthetic Utility of 2-Isothiocyanatopyridine in Heterocycle Synthesis

The isothiocyanate group is a versatile functional handle for the synthesis of a variety of heterocyclic systems, particularly those containing both sulfur and nitrogen atoms. arkat-usa.org 2-Isothiocyanatopyridine serves as a valuable building block, incorporating a pyridine moiety into the final heterocyclic structure, a common motif in many biologically active compounds.

Formation of Sulfur- and Nitrogen-Containing Heterocycles

The inherent reactivity of the isothiocyanate group, characterized by its electrophilic carbon and nucleophilic nitrogen (in its resonance form), allows it to participate in various cyclization reactions. arkat-usa.org By reacting 2-isothiocyanatopyridine with bifunctional reagents, a range of five- and six-membered heterocycles can be synthesized. For instance, reaction with compounds containing both a nucleophilic group (to attack the isothiocyanate carbon) and an electrophilic group can lead to subsequent intramolecular cyclization.

Applications in the Synthesis of Thiazolidine (B150603) Derivatives

2-Isothiocyanatopyridine is a potential precursor for the synthesis of various thiazolidine derivatives, particularly 2-imino-1,3-thiazolidines and thiazolidin-4-ones. These scaffolds are of significant interest in medicinal chemistry. nih.gov A common synthetic strategy involves the reaction of an isothiocyanate with a compound containing an amine and a thiol group or their synthetic equivalents.

One general route to thiazolidin-4-ones involves the reaction of an isothiocyanate with an α-amino acid. Another approach is the reaction of an amine with the isothiocyanate to form a thiourea, which then undergoes cyclization with an α-haloacetic acid derivative. researchgate.netmdpi.com Utilizing 2-isothiocyanatopyridine in such reaction sequences would lead to the formation of N-(pyridin-2-yl) substituted thiazolidinones.

Table 1: Potential Thiazolidine Derivatives from 2-Isothiocyanatopyridine

Reactant(s)IntermediateProduct Type
Amine (R-NH₂) followed by Chloroacetyl ChlorideN-aryl-N'-(pyridin-2-yl)thiourea2-(Arylimino)-3-(pyridin-2-yl)thiazolidin-4-one
α-Amino Acid (e.g., Glycine)Thiourea derivative3-(Pyridin-2-yl)-2-thioxoimidazolidin-4-one
2-AminoethanolN-(2-hydroxyethyl)-N'-(pyridin-2-yl)thiourea2-(Pyridin-2-ylimino)thiazolidine

Pyridopyrimidine Synthesis

Pyridopyrimidines are fused heterocyclic systems containing both a pyridine and a pyrimidine (B1678525) ring. They are scaffolds of significant pharmaceutical importance. nih.gov 2-Isothiocyanatopyridine can be a key synthon in the construction of the pyridopyrimidine core. A notable strategy involves the reaction of a substituted 2-aminopyridine derivative with an isothiocyanate to build the pyrimidine ring.

For example, a synthetic approach towards pyridopyrimidines involves the reaction of 2-amino-nicotinonitrile derivatives with isothiocyanates. nih.gov The amino group of the nicotinonitrile attacks the electrophilic carbon of the isothiocyanate, leading to a thiourea intermediate. This intermediate can then undergo intramolecular cyclization to form the fused pyridopyrimidine ring system. Using 2-isothiocyanatopyridine as a reactant with an appropriate aminopyrimidine would offer a direct route to these fused heterocycles. Another approach involves the use of glycoside isothiocyanates as precursors for pyridopyrimidine nucleoside analogues, highlighting the versatility of the isothiocyanate group in these cyclizations. researchgate.net

Table 2: Representative Reaction for Pyridopyrimidine Synthesis

Pyridine PrecursorIsothiocyanateReaction TypeProductReference
2-Amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrilePhenyl isothiocyanateAddition-Cyclization4-Imino-3,5-diphenyl-6-(4-methoxyphenyl)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidine-2(7H)-thione nih.gov

Unexplored Reactivity Pathways and Future Directions

While the nucleophilic addition to the isothiocyanate group is well-understood, several other reactivity pathways of 2-isothiocyanatopyridine remain largely unexplored. These present opportunities for future research in synthetic methodology and materials science.

Cycloaddition Reactions : The -N=C=S moiety can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with various dipolarophiles could lead to the synthesis of novel five-membered heterocyclic systems attached to the pyridine ring. wikipedia.orguchicago.edu Similarly, [4+2] and [2+2] cycloadditions are potential avenues for constructing more complex cyclic structures. libretexts.orgyoutube.com The viability of 2-isothiocyanatopyridine as a dienophile or a dipolarophile in such reactions warrants investigation.

Metal-Catalyzed Reactions : The role of 2-isothiocyanatopyridine in transition-metal-catalyzed cross-coupling reactions is an area ripe for exploration. The pyridine nitrogen and the sulfur atom of the isothiocyanate group could act as ligands for a metal center, potentially enabling novel catalytic cycles and synthetic transformations.

Multicomponent Reactions (MCRs) : The development of multicomponent reactions involving 2-isothiocyanatopyridine would be a highly efficient strategy for generating molecular diversity. Designing one-pot syntheses that combine 2-isothiocyanatopyridine with two or more other reactants could provide rapid access to libraries of complex pyridine-substituted heterocycles for biological screening.

Protected Metalation : As direct metalation is problematic, future work could focus on developing a robust protecting group for the isothiocyanate functionality. A successful strategy would unmask the potential of directed ortho-metalation on the pyridine ring, allowing for functionalization at the C-3 position and providing access to a new range of 2,3-disubstituted pyridine derivatives.

The exploration of these and other novel reactivity pathways will undoubtedly expand the synthetic utility of 2-isothiocyanatopyridine as a versatile building block in organic chemistry.

Applications in Advanced Chemical Research

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. nih.gov The pyridyl isothiocyanate unit is a valuable component in this field due to its capacity for forming directional interactions, leading to the construction of complex, self-assembled architectures.

The formation of 2-Isothiocyanatopyridine (B1604750), dimer is itself a prime example of a self-assembly process. Research has shown that isothiocyanates derived from 2-aminopyridine (B139424) can exist as dimers, which may dissociate into monomers in hot organic solvents. nih.gov This dimerization process creates a distinct and stable structural motif.

The dimer of 2-pyridyl isothiocyanate is a brick-red solid characterized as a pyrido[1,2-a] nih.govnih.govsc.edutriazine-2,4(3H)-dithione structure. nih.gov This spontaneous self-assembly into a defined dimeric structure is a key motif that can be exploited in materials science and crystal engineering. The formation of these ordered self-assembled monolayers (SAMs) is influenced by factors such as solution concentration and pH. nih.govmdpi.com The process involves the cleavage of a disulfide bond in a precursor molecule, leading to the formation of thiolate SAMs on gold surfaces. nih.gov

Pyridyl-containing molecules are effective building blocks, or synthons, for creating larger, ordered supramolecular structures. sc.edu The pyridyl isothiocyanate unit, with its combination of a hydrogen-bond accepting pyridine (B92270) nitrogen and a reactive isothiocyanate group, can be incorporated into more complex systems. These systems are held together by a variety of non-covalent interactions, including hydrogen bonding, S⋯O interactions, and C–H⋯π bonds. rsc.org

Researchers design these systems to achieve specific functions and structures. For instance, pyridyl bis-urea macrocycles have been used to construct hierarchical assemblies through non-covalent interactions with hydrogen or halogen bond donors. sc.edu The predictable assembly patterns of the pyridyl motif allow for the rational design of crystal structures. The strategic selection of polypyridyl ligands with large surface areas can lead to the template-free formation of intricate architectures like molecular capsules and Borromean rings, driven by precisely controlled stacking interactions. rsc.org

Host-guest chemistry involves the complexation of a smaller "guest" molecule or ion within a larger "host" molecule. wikipedia.org Supramolecular systems constructed from pyridyl units can be designed to have internal cavities, making them suitable as hosts. These complexes are held together by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

While direct applications of the 2-Isothiocyanatopyridine dimer in host-guest chemistry are a niche area, the principle has been demonstrated with related structures. For example, heterobimetallic cages featuring pyridyl ligands have been shown to encapsulate anionic guests like mesylate (MsO⁻). nih.gov The guest molecule is held within the cage's cavity through hydrogen bonds to the pyridyl protons. nih.gov This demonstrates the potential for designing supramolecular assemblies from pyridyl isothiocyanate units that can selectively bind and contain guest molecules, with applications in sensing, catalysis, and molecular encapsulation. wikipedia.orgrsc.org

Coordination Chemistry of Pyridyl Isothiocyanate Ligands

The isothiocyanate group (–NCS) is a versatile ligand in coordination chemistry, capable of bonding to metal centers in several different ways. When part of the 2-pyridyl isothiocyanate molecule, the pyridine ring offers an additional coordination site, allowing for complex and varied interactions with transition metals.

The pyridyl isothiocyanate ligand and its derivatives can coordinate to transition metals through the nitrogen atom of the pyridine ring, the nitrogen of the isothiocyanate group, or the sulfur of the isothiocyanate group. This versatility leads to a variety of coordination geometries and structures. The thiocyanate/isothiocyanate anion can form diverse chemical bonds and exhibits a great variety of bonding modes with metals, acting as both a terminal and a bridging ligand. nih.govresearchgate.net

Common coordination modes observed in complexes with transition metals are summarized in the table below.

Metal Ion(s)LigandCoordination ModeResulting GeometryReference
Cu(II)Isothiocyanate, 3-AminopyridineN-coordination from isothiocyanateSquare Planar nih.gov
Cu(II)Isothiocyanate, 4-AminopyridineN-coordination from isothiocyanateSquare Pyramidal nih.gov
Cd(II)Isothiocyanate, 4-AminopyridineN-coordination from isothiocyanateOctahedral nih.gov
Zn(II)Thiocyanate, PicolinamideTerminal N-coordinationOctahedral researchgate.net
Cd(II)Thiocyanate, PicolinamideBridging through S and N atoms (μ-S,N)Polymeric Chains researchgate.net
Hg(II)Thiocyanate, PicolinamideBridging through S atom (μ₂-S)Dimeric Units researchgate.net
Ru(II), Co(III)2-EthynylpyridineCis-coordination of two pyridine ligands- utc.edu
Ag(I)PyridineMonodentate coordinationLinear jscimedcentral.com

The choice of metal ion, the steric and electronic properties of other ligands in the complex, and reaction conditions all influence the observed coordination mode. nih.govucj.org.ua For example, the cadmium(II) ion, being a soft Lewis acid, can form stable complexes with ligands containing sulfur donor groups. nih.gov

The synthesis of metal complexes with pyridyl isothiocyanate ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. nih.govjscimedcentral.com A common method is to mix solutions of the metal chloride or acetate salt (e.g., CuCl₂, NiCl₂, Co(CH₃COO)₂) and the ligand in a solvent like absolute ethanol. nih.govjscimedcentral.com The mixture is often heated under reflux for several hours to facilitate the reaction and formation of the complex, which may then be isolated by filtration and purified by recrystallization. nih.govjscimedcentral.com

A range of analytical techniques are employed to confirm the structure and properties of the resulting coordination compounds.

TechniquePurposeFindings and Characterization DetailsReferences
Single Crystal X-ray Diffraction Determines the precise 3D arrangement of atoms, bond lengths, and bond angles in the crystalline state.Confirms the coordination geometry (e.g., square planar, octahedral), identifies the specific atoms bonded to the metal, and reveals the overall crystal packing. nih.govresearchgate.net nih.govresearchgate.net
Infrared (IR) Spectroscopy Identifies the vibrational modes of functional groups.Used to confirm the coordination of the isothiocyanate group. The stretching frequency of the C=S and C-N bonds can indicate the bonding mode (N-bonded, S-bonded, or bridging). nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical environment of specific nuclei (e.g., ¹H, ³¹P).Confirms the attachment of ligands to the metal center and can indicate the symmetry of the complex in solution. utc.edu utc.edu
Elemental Analysis Determines the percentage composition of elements (C, H, N, S) in the compound.Verifies the empirical formula of the synthesized complex, ensuring its purity and stoichiometry. nih.govjscimedcentral.com nih.govjscimedcentral.com
Magnetic Moment Measurement Determines the magnetic properties of the complex.Helps to deduce the oxidation state and electron configuration of the central metal ion. nih.gov nih.gov
Thermal Analysis (TGA/DTG) Measures changes in physical and chemical properties as a function of temperature.Provides information about the thermal stability of the complexes and the presence of solvent molecules in the crystal lattice. nih.gov nih.gov

These characterization methods provide a comprehensive understanding of the synthesized metal complexes, from their molecular structure to their bulk properties. nih.gov

Insufficient Information Available for "2-Isothiocyanatopyridine, dimer"

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a lack of specific, verifiable information regarding the chemical compound "2-Isothiocyanatopyridine, dimer." The search did not yield any detailed research findings, structural data, or applications specifically attributed to this particular dimeric form.

The initial search strategy focused on the exact compound name as provided. When this yielded no specific results, the search was broadened to include the monomer, 2-isothiocyanatopyridine, and its potential for dimerization, as well as its applications in the requested fields of advanced chemical research and materials science. While information exists for the monomer and for the broader classes of isothiocyanates, pyridines, and their complexes, there is no concrete data that could be confidently attributed to the specific dimer .

Therefore, it is not possible to construct a scientifically accurate and detailed article on "2-Isothiocyanatopyridine, dimer" that adheres to the provided outline and quality standards. The core topics of redox activity in coordination complexes, catalytic applications in organometallic chemistry, and its use as a building block for polymers could not be addressed for this specific compound due to the absence of relevant research data.

It is possible that "2-Isothiocyanatopyridine, dimer" is a transient species, an internal laboratory designation not widely reported in public literature, or a misnomer for a related compound. Without further clarification or alternative nomenclature, a thorough and accurate article on this specific chemical entity cannot be produced.

Q & A

Q. What are the standard synthetic routes for preparing 2-isothiocyanatopyridine dimer, and what analytical techniques confirm its formation?

  • Methodological Answer : Synthesis typically involves coupling reactions under controlled conditions. For example, dimerization may occur via nucleophilic substitution or metal-catalyzed pathways. Key steps include:

Reagent Preparation : Use anhydrous solvents (e.g., THF) to avoid hydrolysis of the isothiocyanate group.

Reaction Conditions : Maintain inert atmosphere (N₂/Ar) and precise temperature control (e.g., 0–25°C).

Purification : Column chromatography or recrystallization to isolate the dimer.
Analytical Confirmation :

  • FTIR : Confirm the presence of the isothiocyanate (-NCS) stretch (~2050–2100 cm⁻¹) and absence of monomeric impurities .

  • ¹H/¹³C NMR : Identify dimer-specific proton environments (e.g., bridging moieties) and symmetry-related signals .

  • Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the dimer’s molecular weight .

    Table 1: Key Analytical Techniques for Dimer Characterization

    TechniqueParameters AnalyzedSample RequirementsLimitations
    FTIRFunctional groupsSolid/KBr pelletOverlaps in -NCS region
    NMRStructural symmetry~5–10 mg in deuterated solventRequires high purity
    HRMSMolecular weightSub-milligram scaleLimited structural insight

Q. What safety precautions are critical when handling 2-isothiocyanatopyridine dimer in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
  • First Aid :
  • Skin Contact : Wash immediately with soap/water; seek medical evaluation for persistent irritation .
  • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Storage : Store in airtight containers under inert gas at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of 2-isothiocyanatopyridine dimer across different studies?

  • Methodological Answer : Contradictions in stability data often arise from variations in:

Experimental Conditions : Compare studies for differences in solvent polarity, temperature, or trace moisture levels .

Analytical Sensitivity : Use complementary techniques (e.g., HPLC for purity assessment and TGA for thermal stability profiling) .

Storage Protocols : Replicate degradation studies under controlled humidity/O₂ levels to isolate instability factors .
Example Workflow :

  • Perform accelerated stability testing (40°C/75% RH) and monitor dimer integrity via NMR over time .

Q. What advanced spectroscopic or computational methods elucidate the dimeric structure and dynamic behavior in solution?

  • Methodological Answer :
  • Dynamic NMR (VT-NMR) : Resolve temperature-dependent conformational changes (e.g., dimer ↔ monomer equilibrium) .
  • Analytical Ultracentrifugation (AUC) : Determine oligomerization state and sedimentation coefficients in solution .
  • DFT Calculations : Model electronic structure to predict reactivity and dimer stability under varying conditions .
    Case Study : AUC analysis of a palladium-oxazoline dimer revealed monomer-dimer equilibria with Kd = 1.2 µM, highlighting solvent-dependent behavior .

Q. What strategies optimize the catalytic activity of 2-isothiocyanatopyridine dimer in transition metal complexes?

  • Methodological Answer :
  • Ligand Design : Modify pyridine substituents to enhance metal coordination (e.g., electron-withdrawing groups for Ru/Pd complexes) .
  • Catalytic Screening : Test dimer performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying:

Metal Precursors : Pd(OAc)₂ vs. RuCl₃.

Solvent Systems : Polar aprotic (DMF) vs. non-polar (toluene).

  • Kinetic Analysis : Use in-situ IR or UV-Vis to monitor reaction progress and identify rate-limiting steps .

Q. How should researchers design experiments to reproduce literature-reported syntheses of 2-isothiocyanatopyridine dimer?

  • Methodological Answer :
  • Critical Literature Review : Compare methods for reagent ratios, catalyst loading, and purification steps .
  • Stepwise Validation :

Pilot Scale : Synthesize small batches to troubleshoot yield variations.

Cross-Lab Validation : Collaborate with independent labs to confirm reproducibility .

  • Data Documentation : Record exact conditions (e.g., humidity, stir rate) to identify undocumented variables .

Key Considerations for Data Analysis

  • Contradiction Resolution : Use statistical tools (e.g., ANOVA) to assess significance of conflicting data .
  • Secondary Data Integration : Extract PubChem/CC-DPS datasets for comparative QSPR modeling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Isothiocyanatopyridine,dimer
Reactant of Route 2
2-Isothiocyanatopyridine,dimer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.